molecular formula C7H14 B166806 (E)-2-Methyl-3-hexene CAS No. 692-24-0

(E)-2-Methyl-3-hexene

Cat. No.: B166806
CAS No.: 692-24-0
M. Wt: 98.19 g/mol
InChI Key: IQANHWBWTVLDTP-AATRIKPKSA-N
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Description

(E)-2-Methyl-3-hexene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “E” notation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules. This compound is a structural isomer of other hexenes and is notable for its specific geometric configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Methyl-3-hexene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-3-hexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

    Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are used to promote the selective formation of the E-isomer.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Methyl-3-hexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or aldehydes.

    Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon results in the formation of 2-methylhexane.

    Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Diols or aldehydes.

    Reduction: 2-Methylhexane.

    Substitution: Dibromo derivatives.

Scientific Research Applications

(E)-2-Methyl-3-hexene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of alkene reactions and stereochemistry.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has potential implications for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-3-hexene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, and new functional groups are introduced. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    (Z)-2-Methyl-3-hexene: The Z-isomer of 2-Methyl-3-hexene, where the highest priority substituents are on the same side of the double bond.

    2-Methyl-2-hexene: An isomer with the double bond located at a different position.

    3-Hexene: A simpler alkene without the methyl substituent.

Uniqueness: (E)-2-Methyl-3-hexene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its E-configuration makes it distinct from its Z-isomer and other positional isomers, leading to different physical and chemical properties.

Properties

IUPAC Name

(E)-2-methylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQANHWBWTVLDTP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90879000
Record name (3E)-2-Methyl-3-hexene
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Molecular Weight

98.19 g/mol
Source PubChem
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CAS No.

692-24-0, 42154-69-8, 4914-89-0
Record name (3E)-2-Methyl-3-hexene
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Record name (E)-2-Methylhex-3-ene
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Record name 2-Methyl-3-hexene
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Record name (E)-2-Methyl-3-hexene
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Record name (3E)-2-Methyl-3-hexene
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Record name trans-3-Methyl-3-hexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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